Ethyl (4-fluoro-2-methylbenzoyl)acetate

説明

Molecular Structure Analysis

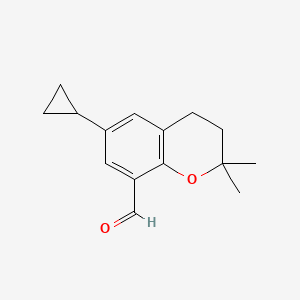

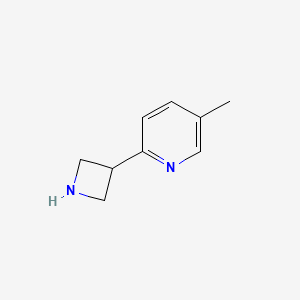

The molecular formula of Ethyl (4-fluoro-2-methylbenzoyl)acetate is C12H13FO3. Its molecular weight is 224.23 g/mol. The structure includes a fluoro-substituted benzoyl group attached to an ethyl acetate group.

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl (4-fluoro-2-methylbenzoyl)acetate are not available, esters like this often undergo reactions such as hydrolysis, transesterification, and Claisen condensation .

Physical And Chemical Properties Analysis

Ethyl (4-fluoro-2-methylbenzoyl)acetate is a liquid . Its density is 1.174 g/mL at 25 °C (lit.) . The boiling point is not specifically mentioned for Ethyl (4-fluoro-2-methylbenzoyl)acetate, but a similar compound, Ethyl benzoylacetate, has a boiling point of 265-270 °C (lit.) .

科学的研究の応用

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a potent and orally active fibrinogen receptor antagonist. It's characterized by a trisubstituted beta-amino acid unit and shows promise in antithrombotic treatment, particularly for its rapid onset and short duration of antiplatelet action after oral administration (Hayashi et al., 1998).

Heterocyclic Chemistry in Drug Compounds

The ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, important in several drug compounds, is prepared from ethyl 2-(2-fluorobenzoyl)acetate. This process involves a tandem addition-elimination-SNAr reaction and is significant in the synthesis of drug compounds (Bunce et al., 2011).

Hypolipidemic Analogs

Ethyl 4-benzyloxybenzoate and related compounds were synthesized and evaluated for potential hypolipidemic activity. These compounds showed notable activity in inhibiting cholesterol and free fatty acid biosynthesis in vitro (Baggaley et al., 1977).

Synthesis of Thiazole-5-carboxylates

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate underwent photolysis to yield moderate yields of thiazole-5-carboxylate esters, a process significant in medicinal chemistry (Fong et al., 2004).

Diuretic Activities

Ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate derivatives were tested for saluretic and diuretic activities, showing potential as high-ceiling diuretics (Lee et al., 1984).

特性

IUPAC Name |

ethyl 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDJNVGINCPBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-fluoro-2-methylbenzoyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)

![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)

![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)

![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)

![2-[4-(2-Chlorophenyl)-pyrazol-1-yl]-ethanol](/img/structure/B1405862.png)

![Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)